[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD;) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Brand Name:
Vulcanchem
CAS No.:
94885-04-8
VCID:
VC21258156
InChI:
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Molecular Formula:
C35H61N6O9P
Molecular Weight:
740.9 g/mol
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 94885-04-8
Cat. No.: VC21258156
Molecular Formula: C35H61N6O9P
Molecular Weight: 740.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD;) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin. Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane. C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane. |
|---|---|
| CAS No. | 94885-04-8 |
| Molecular Formula | C35H61N6O9P |
| Molecular Weight | 740.9 g/mol |
| IUPAC Name | [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 |
| Standard InChI Key | YDBDYTGWMRUUSN-PERJAUJZSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
| SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
| Appearance | Unit:1mgSolvent:nonePurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator